1-Phenylcyclopropanemethylamine
Overview
Description
Synthesis Analysis
The synthesis of 1-Phenylcyclopropanemethylamine and its derivatives involves several chemical strategies. For instance, one method for generating related compounds includes the reaction of (Z)-beta-methoxystyrene and ethyl diazoacetate, leading to a substrate that undergoes monoamine oxidase-catalyzed oxidation to produce significant metabolites (Lu et al., 1996). Moreover, the transition-metal-mediated cascade reactions offer a route to synthesize C,C-dicyclopropylmethylamines, highlighting the cyclopropyl ring's utility in complex molecule formation (Wipf et al., 2003).
Molecular Structure Analysis
The structure of 1-Phenylcyclopropanemethylamine facilitates its interaction with biological targets and its reactivity in chemical syntheses. The cyclopropane ring introduces strain and a unique spatial configuration that impacts its chemical behavior. The molecular structure of related compounds has been analyzed through various spectroscopic methods, providing insights into their conformation and reactivity (Mitchell et al., 2001).
Chemical Reactions and Properties
1-Phenylcyclopropanemethylamine undergoes diverse chemical reactions due to its strained cyclopropane ring and the presence of the amine functionality. It can act as a substrate for monoamine oxidase, leading to various metabolites without the enzyme's inactivation (Silverman & Zieske, 1985). Additionally, its structure allows for interesting rearrangements and transformations under catalytic conditions, offering pathways to novel compounds.
Physical Properties Analysis
The physical properties of 1-Phenylcyclopropanemethylamine, such as solubility, boiling point, and melting point, are influenced by its cyclopropane ring and phenyl group. While specific data on 1-Phenylcyclopropanemethylamine is limited, the physical properties of cyclopropyl-containing compounds generally show unique characteristics due to the ring strain and the hydrophobic nature of the phenyl group.
Chemical Properties Analysis
The chemical properties of 1-Phenylcyclopropanemethylamine, including reactivity patterns and stability, are shaped by the cyclopropane ring's strain and the electronic effects of the phenyl group. This compound exhibits interesting reactivity towards nucleophiles and electrophiles, and its interaction with enzymes like monoamine oxidase highlights its potential as a biochemical tool or therapeutic lead (Silverman & Zieske, 1985).
Scientific Research Applications
Synthesis and Analytical Characterizations
1-Phenylcyclopropanemethylamine and related substances, such as fluorolintane, have been the focus of chemical synthesis and analytical characterization studies. These studies provide insights into the properties and potential uses of these compounds, including their interactions with biological systems like NMDA receptors. Such research is crucial for understanding the chemical nature and potential applications of these substances in various fields, including medicinal chemistry (Dybek et al., 2019).
Application in Ethylene Antagonism and Fruit Preservation
Research on compounds structurally related to 1-Phenylcyclopropanemethylamine, such as 1-Methylcyclopropene (1-MCP), has shown significant applications in agriculture, particularly in prolonging the storage life of fruits by acting as ethylene antagonists. Studies demonstrate how these compounds can be used to maintain the quality of various fruits during storage by delaying ripening and senescence processes, thus extending their shelf life and reducing post-harvest losses (Song et al., 2018), (Zhang et al., 2020).
Role in Plant Hormone and Growth Regulation
The compound 1-Aminocyclopropane 1-carboxylic acid (ACC), another related substance, plays a significant role as a precursor to the plant hormone ethylene. ACC is involved in regulating plant development and has been studied for its potential as an ethylene-independent growth regulator. These insights are beneficial for agricultural practices and understanding plant growth mechanisms (Polko & Kieber, 2019).
Medicinal Chemistry and Drug Discovery
Cyclopropane-containing compounds, which include 1-Phenylcyclopropanemethylamine analogs, are significant in medicinal chemistry. They are utilized in the design and development of drug compounds. Research in this area focuses on synthesizing diverse collections of these compounds for potential use in drug discovery, exploring their pharmacological properties and applications (Chawner, 2017).
Safety And Hazards
1-Phenylcyclopropanemethylamine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound has a GHS06 pictogram, which represents acute toxicity . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(1-phenylcyclopropyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMGCALFIHXAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239451 | |
Record name | 1-(Phenylcyclopropyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopropanemethylamine | |
CAS RN |
935-42-2 | |
Record name | 1-Phenylcyclopropanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylcyclopropyl)methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Phenylcyclopropyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropanemethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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